6-(Methylsulfanyl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(Methylsulfanyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-(chloromethyl)[1,2,4]triazolo[4,3-b]pyridazine with methylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanyl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro or methylsulfanyl positions.
Cyclization: It can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.
Cyclization: Cyclization reactions may require catalysts or specific reaction conditions, such as elevated temperatures and the use of polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted triazolopyridazines depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Potential use in the development of new materials and as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(Methylsulfanyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, which can disrupt their normal function and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]pyrazine: Studied for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities.
Uniqueness
6-(Methylsulfanyl)[1,2,4]triazolo[4,3-b]pyridazine stands out due to its unique methylsulfanyl group, which can undergo various chemical modifications, making it a versatile scaffold for drug development. Its ability to participate in multiple types of chemical reactions also adds to its uniqueness and potential for creating diverse derivatives with different biological activities.
Properties
CAS No. |
61582-28-3 |
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Molecular Formula |
C6H6N4S |
Molecular Weight |
166.21 g/mol |
IUPAC Name |
6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C6H6N4S/c1-11-6-3-2-5-8-7-4-10(5)9-6/h2-4H,1H3 |
InChI Key |
LFBYTRLPBDHDHP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C=NN=C2C=C1 |
Origin of Product |
United States |
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